Hexyl 2-(2,4-dichlorophenoxy)propionate

physicochemical characterization formulation thermal stability dichlorprop esters

Hexyl 2-(2,4-dichlorophenoxy)propionate (CAS 94043-03-5; EC 301-771-9) is the n-hexyl ester of 2-(2,4-dichlorophenoxy)propionic acid, a chiral phenoxypropionic herbicide belonging to the synthetic auxin class (HRAC/WSSA Group. With the molecular formula C₁₅H₂₀Cl₂O₃ and a molecular weight of 319.22 g·mol⁻¹ , the compound is structurally derived from dichlorprop (2,4-DP), wherein esterification with n-hexanol replaces the carboxylic acid proton to enhance lipophilicity and foliar penetration characteristics.

Molecular Formula C15H20Cl2O3
Molecular Weight 319.2 g/mol
CAS No. 94043-03-5
Cat. No. B12664052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 2-(2,4-dichlorophenoxy)propionate
CAS94043-03-5
Molecular FormulaC15H20Cl2O3
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C15H20Cl2O3/c1-3-4-5-6-9-19-15(18)11(2)20-14-8-7-12(16)10-13(14)17/h7-8,10-11H,3-6,9H2,1-2H3
InChIKeyQHJAMKPDUDVZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl 2-(2,4-dichlorophenoxy)propionate (CAS 94043-03-5): Chemical Identity and Class Positioning for Procurement Screening


Hexyl 2-(2,4-dichlorophenoxy)propionate (CAS 94043-03-5; EC 301-771-9) is the n-hexyl ester of 2-(2,4-dichlorophenoxy)propionic acid, a chiral phenoxypropionic herbicide belonging to the synthetic auxin class (HRAC/WSSA Group 4) [1]. With the molecular formula C₁₅H₂₀Cl₂O₃ and a molecular weight of 319.22 g·mol⁻¹ [2], the compound is structurally derived from dichlorprop (2,4-DP), wherein esterification with n-hexanol replaces the carboxylic acid proton to enhance lipophilicity and foliar penetration characteristics . The compound exists as a racemic mixture, with only the (+)-R-enantiomer exhibiting auxinic herbicidal activity [1]. Its calculated boiling point is 382.6 °C at 760 mmHg, density is 1.168 g·cm⁻³, and estimated vapor pressure is 4.66 × 10⁻⁶ mmHg at 25 °C [2]. These physicochemical parameters position it as a low-volatility ester within the dichlorprop ester series, distinguishable from both the free acid and commercially dominant 2-ethylhexyl ester variant .

Why In-Class Dichlorprop Esters Are Not Interchangeable: Formulation-Defining Physicochemical Differentiation


Ester derivatives of dichlorprop are not functionally interchangeable despite sharing a common phenoxypropionic acid pharmacophore. The alcohol moiety governs three formulation-critical properties: (i) lipophilicity (logP), which dictates foliar uptake kinetics and cuticular penetration efficiency [1]; (ii) vapor pressure, which determines off-target drift risk and volatility classification under regulatory frameworks [2]; and (iii) hydrolytic activation rate in planta and in soil, where ester chain length and branching influence carboxylesterase substrate recognition [3]. A straight-chain n-hexyl ester differs from the branched 2-ethylhexyl ester in molecular packing, molar refractivity, and enzymatic hydrolysis kinetics, generating distinct bioactivation profiles [3]. Substituting the hexyl ester with a methyl, butoxyethyl, or 2-ethylhexyl variant without reformulation alters the temporal dynamics of auxin delivery to meristematic tissues, potentially compromising efficacy at equivalent acid-equivalent application rates [1]. Furthermore, the low vapor pressure of the n-hexyl ester (4.66 × 10⁻⁶ mmHg) places it in a volatility category distinct from shorter-chain esters (≤C4), which are classified as high-volatility and subject to increasing regulatory restriction [2][3].

Hexyl 2-(2,4-dichlorophenoxy)propionate: Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point and Thermal Stability: n-Hexyl vs. 2-Ethylhexyl Ester Differentiation

Hexyl 2-(2,4-dichlorophenoxy)propionate exhibits a calculated boiling point of 382.6 °C at 760 mmHg [1], which is 23.6 °C lower than that of the commercially dominant 2-ethylhexyl ester (dichlorprop-2-ethylhexyl, CAS 79270-78-3) at 406.2 °C at 760 mmHg . This difference reflects the reduced molecular weight (319.22 vs. 347.28 g·mol⁻¹) and the absence of chain branching, which reduces intermolecular van der Waals dispersion forces [1]. The n-hexyl ester also exhibits a flash point of 135.3 °C compared to 100 °C for the 2-ethylhexyl ester [1], indicating a higher temperature threshold for flammable vapor formation under open-cup conditions. These thermal properties may offer processing advantages in solvent-free formulation blending operations that involve elevated temperatures .

physicochemical characterization formulation thermal stability dichlorprop esters

Lipophilicity and Predicted Foliar Uptake: n-Hexyl Ester Positioning in the logP Landscape

The n-hexyl ester of dichlorprop occupies an intermediate lipophilicity position within the homologous ester series. The parent acid dichlorprop has an experimental logP of 1.77 [1], the methyl ester has a logP of approximately 2.8 [2], and the 2-ethylhexyl ester has a reported logP of 5.52 . While an experimentally determined logP for the n-hexyl ester has not been published in peer-reviewed literature, structure-based calculation using the ChemAxon fragment method yields an estimated logP in the range of 4.2–4.8, consistent with the addition of a linear C6 chain (each methylene unit contributes approximately +0.5 logP units) [3]. Class-level evidence demonstrates that esters of phenoxyalkanoic acids are absorbed more readily than their corresponding salts through mature plant cuticles, with lipophilicity positively correlated with uptake rate up to an optimum beyond which aqueous solubility limitations reduce translocation efficiency [4]. The n-hexyl ester's predicted logP places it closer to the theoretical optimum for balanced lipophilic/hydrophilic partitioning than the highly lipophilic 2-ethylhexyl ester (logP 5.52), potentially enabling faster phloem loading after cuticular penetration [4].

logP foliar absorption cuticular penetration QSAR

Vapor Pressure and Volatility Classification: n-Hexyl as a Low-Volatility Ester

The vapor pressure of hexyl 2-(2,4-dichlorophenoxy)propionate is reported as 4.66 × 10⁻⁶ mmHg (6.21 × 10⁻⁴ Pa) at 25 °C . This places the compound firmly within the low-volatility ester category: the historical volatility threshold for phenoxy herbicides defines esters with five or fewer carbons in the alcohol moiety as high-volatility (vapor pressure >1.5 × 10⁻⁷ mm Hg at 25 °C) [1]. The n-hexyl ester, with a six-carbon straight chain, exceeds this threshold. For comparison, the commercially registered dichlorprop-P-2-ethylhexyl ester has a reported vapor pressure of 0.54 mPa (4.05 × 10⁻⁶ mmHg) at 20 °C [2], within the same order of magnitude as the n-hexyl ester. The methyl ester, by contrast, has a substantially higher vapor pressure (estimated >1 × 10⁻³ mmHg based on its lower boiling point of 307.2 °C ), making it unsuitable for applications requiring low-drift formulations. The n-hexyl ester's low vapor pressure suggests compatibility with reduced-volatility formulation strategies, which are increasingly mandated by regulatory agencies to mitigate off-target dicot injury from vapor drift [1].

vapor pressure volatility off-target drift regulatory classification

Density and Formulation Loading: n-Hexyl Ester vs. 2-Ethylhexyl Ester Comparison

The density of hexyl 2-(2,4-dichlorophenoxy)propionate is 1.168 g·cm⁻³ [1], compared to 1.132 g·cm⁻³ for the 2-ethylhexyl ester . This 3.2% higher density is attributable to the more compact molecular packing of the linear n-hexyl chain versus the branched 2-ethylhexyl moiety [2]. In emulsifiable concentrate (EC) formulation development, higher active ingredient density can contribute to improved physical stability of the emulsion by increasing the density differential between the dispersed oil phase and the continuous aqueous phase, potentially reducing creaming rates [3]. The n-hexyl ester also has a lower molecular weight (319.22 vs. 347.28 g·mol⁻¹), meaning that on a weight basis, the n-hexyl ester delivers approximately 8.8% more dichlorprop acid equivalents per unit mass (acid equivalent ratio = MW_acid / MW_ester = 235.06/319.22 = 0.736 for the hexyl ester vs. 235.06/347.28 = 0.677 for the 2-ethylhexyl ester) [2]. This higher acid-equivalent loading reduces the mass of formulated product required to achieve a target application rate [3].

density formulation loading emulsifiable concentrate active ingredient concentration

Hydrolytic Activation Kinetics: Straight-Chain vs. Branched-Chain Ester Cleavage Rate Implication

Ester pro-herbicides require hydrolytic cleavage by plant carboxylesterases to release the active free acid. Gershater et al. (2006) demonstrated that carboxylesterase turnover rates toward pesticide esters decline as the chain length of the acyl component increases, with 2,4-D-methyl ester hydrolyzed more rapidly than longer-chain AOPP esters [1]. In a homologous series, the straight-chain n-hexyl ester is predicted to undergo faster enzymatic hydrolysis than the sterically hindered 2-ethylhexyl ester, because branching at the α-carbon (the 2-position of the 2-ethylhexyl moiety) introduces steric hindrance that impedes access to the esterase catalytic triad [2]. Supporting this, studies on aryloxyphenoxypropionate (AOPP) herbicide degradation by bacterial carboxylesterases (FeH from Rhodococcus ruber JPL-2 and AppH from Sphingobium sp. C3) have shown that the chain length of the alcohol moiety strongly affects hydrolysis activity, with longer and branched chains reducing catalytic efficiency [2][3]. While direct comparative k_cat or K_M values for the n-hexyl ester versus 2-ethylhexyl ester of dichlorprop are not published, the class-level inference is that the n-hexyl ester may undergo more rapid bioactivation in planta, leading to faster onset of auxinic herbicidal symptoms [1][2].

carboxylesterase pro-herbicide activation ester hydrolysis chain length effect

Environmental Degradation Half-Life: Acid vs. Ester Persistence in Soil

The parent compound dichlorprop acid undergoes enantioselective degradation in soil with a reported half-life of 6.6 days for the racemate, 4.4 days for the (−)-R-enantiomer, and 8.7 days for the (+)-S-enantiomer under aerobic soil conditions [1]. Ester derivatives must first undergo hydrolysis to the free acid before entering the primary degradation pathway [2]. The hydrolysis of phenoxyalkanoic esters in soil is influenced by the ester chain length: Smith (1976) demonstrated that isopropyl, n-butyl, and iso-octyl esters of 2,4-D undergo hydrolysis at different rates in Saskatchewan soils, with longer-chain esters exhibiting slower abiotic hydrolysis but enhanced sorption to soil organic matter, which can extend the effective residence time in the root zone [2]. For the n-hexyl ester specifically, no published soil degradation half-life was identified. However, based on class-level behavior, the intermediate chain length of the n-hexyl ester is expected to hydrolyze at a rate between that of short-chain esters (e.g., methyl, ~hours) and the branched 2-ethylhexyl ester (estimated ~days to weeks), providing a moderate persistence profile suitable for post-emergence applications where a balance between rapid target-site activation and residual soil activity is desired [2][3].

soil degradation half-life enantioselective degradation environmental fate

Hexyl 2-(2,4-dichlorophenoxy)propionate: Evidence-Backed Research and Industrial Application Scenarios


Development of Low-Volatility Emulsifiable Concentrate (EC) Formulations for Drift-Sensitive Broadleaf Weed Control in Cereals

Based on the compound's low vapor pressure (4.66 × 10⁻⁶ mmHg at 25 °C) [1], which is comparable to the registered low-volatile 2-ethylhexyl ester (0.54 mPa at 20 °C) [2], the n-hexyl ester is a candidate for EC formulations targeting broadleaf weed control in winter and spring cereals (wheat, barley, rye, oats, triticale) [3]. The higher acid-equivalent loading (73.6% w/w vs. 67.7% for the 2-ethylhexyl ester) [4] enables reduced application volumes per hectare. The intermediate lipophilicity (estimated logP ~4.2–4.8) [5] is predicted to provide sufficient foliar uptake while minimizing excessive cuticular wax sequestration, potentially improving consistency of weed control under variable environmental conditions compared to the more lipophilic 2-ethylhexyl ester.

Plant Growth Regulator Research on Citrus Fruit Size Enhancement Using Straight-Chain Ester Variants

Dichlorprop-P-2-ethylhexyl ester is registered in the EU as a plant growth regulator (PGR) for citrus fruit size enhancement and pre-harvest fruit drop prevention [3]. The n-hexyl ester, with its predicted faster hydrolytic activation due to reduced steric hindrance compared to the branched 2-ethylhexyl ester [6], may offer a distinct temporal profile of auxin delivery to developing citrus fruitlets. The 35.3 °C higher flash point (135.3 °C vs. 100 °C) [1] reduces flammability risks during high-volume spray application in orchard settings, a practical advantage for worker safety compliance.

Structure-Activity Relationship (SAR) Studies on Ester Chain Architecture in Synthetic Auxin Pro-Herbicides

The n-hexyl ester represents a structurally defined probe molecule for investigating the effect of straight-chain versus branched-chain alcohol moieties on: (i) carboxylesterase-mediated bioactivation kinetics [6]; (ii) cuticular penetration rates using isolated plant cuticle models [5]; and (iii) environmental hydrolysis rates in soil systems [7]. Its intermediate position in the dichlorprop ester homologous series—between the rapidly hydrolyzed methyl ester (BP 307.2 °C) and the slowly hydrolyzed 2-ethylhexyl ester (BP 406.2 °C) —makes it a valuable reference compound for QSAR model development aimed at predicting optimal ester chain length for desired activation half-life in target weed species.

Comparative Environmental Fate Assessment for Regulatory Dossier Generation

The parent acid dichlorprop degrades in soil with an enantioselective half-life (DT50 = 6.6 days for racemate) [8]. As an ester pro-herbicide, the n-hexyl variant introduces an additional hydrolytic step before acid degradation commences. Class-level data on 2,4-D ester hydrolysis in soil [7] indicate that chain length modulates hydrolysis rate. The n-hexyl ester, with its intermediate chain length and lack of branching, is predicted to exhibit a hydrolysis rate that balances adequate residual activity for post-emergence weed control with minimized carryover risk to sensitive rotational crops. This property position may be advantageous in regulatory submissions where groundwater exposure modeling (predicted environmental concentration < 0.1 μg/L parametric drinking water limit) is required under EU Regulation (EC) No 1107/2009 [3].

Quote Request

Request a Quote for Hexyl 2-(2,4-dichlorophenoxy)propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.